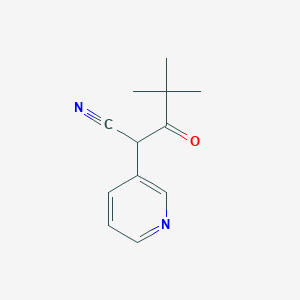

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Description

Properties

IUPAC Name |

4,4-dimethyl-3-oxo-2-pyridin-3-ylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)11(15)10(7-13)9-5-4-6-14-8-9/h4-6,8,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEYWCTYNOICLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C#N)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile chemical properties

A Critical Scaffold for Pyridyl-Pyrazole Kinase Inhibitors and Agrochemicals

Executive Summary & Chemical Identity

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile is a specialized

Its chemical value lies in its dense functionality : it combines a bulky lipophilic moiety (tert-butyl), a polar binding motif (pyridine), and a reactive 1,3-electrophilic core capable of regioselective cyclization.

| Property | Detail |

| IUPAC Name | This compound |

| Common Designation | |

| Molecular Formula | C |

| Molecular Weight | 202.26 g/mol |

| Key Functional Groups | Nitrile (CN), Ketone (C=O), Pyridine (Heterocycle), tert-Butyl |

| Primary Application | Synthesis of 3-tert-butyl-4-(pyridin-3-yl)pyrazoles |

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium of this molecule is prerequisite to controlling its reactivity. Unlike simple ketones, the proton at the C2 position is highly acidic (pKa

In solution, the molecule exists in equilibrium between the Keto form and the Enol form. The Enol form is often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the nitrile nitrogen or the pyridine nitrogen.

Figure 1: The C2-proton acidity drives the equilibrium toward the enolate in basic conditions, essential for alkylation reactions.

Synthesis Strategy

The most robust synthetic route involves the Claisen-type condensation of 3-pyridylacetonitrile with a pivaloyl source (ester or acid chloride). This approach ensures the installation of the pyridine ring and the tert-butyl group in a single convergent step.

Protocol: Base-Mediated Acylation

Reaction Class: C-Acylation of Active Methylenes.

Reagents:

-

Substrate: 3-Pyridylacetonitrile (CAS 6443-85-2).[1]

-

Electrophile: Ethyl Pivalate (preferred for safety) or Pivaloyl Chloride (higher reactivity).

-

Base: Sodium Hydride (60% dispersion) or Sodium Ethoxide.

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

-

Deprotonation: Charge a flame-dried reaction vessel with NaH (1.2 equiv) and anhydrous THF under Nitrogen atmosphere. Cool to 0°C. Add 3-pyridylacetonitrile (1.0 equiv) dropwise. Observation: Evolution of H

gas indicates anion formation. Stir for 30 min. -

Acylation: Add Ethyl Pivalate (1.1 equiv) slowly to the dark-colored anion solution.

-

Reflux: Warm to room temperature, then heat to reflux (65°C for THF, 110°C for Toluene) for 4–6 hours. The reaction is driven by the precipitation of the sodium enolate salt.

-

Quench & Workup: Cool to 0°C. Quench carefully with dilute acetic acid or HCl (pH adjusted to ~5–6). Critical: Do not acidify below pH 4 initially to avoid protonating the pyridine ring into a water-soluble salt, which complicates extraction.

-

Isolation: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over Na

SO

Figure 2: Synthetic workflow for the Claisen condensation route.

Reactivity & Synthetic Utility

This molecule is a "privileged scaffold" because it reacts predictably with binucleophiles to form 5-membered heterocycles.

A. Pyrazole Synthesis (Kinase Inhibitor Core)

Reaction with Hydrazines (NH

-

Mechanism: The hydrazine nitrogen attacks the ketone (more electrophilic than nitrile). The second nitrogen attacks the nitrile, followed by tautomerization to the amino-pyrazole.

-

Regioselectivity: The steric bulk of the tert-butyl group directs the initial attack, usually favoring the formation of 3-tert-butyl-4-(pyridin-3-yl)-5-aminopyrazoles.

B. Isoxazole Synthesis

Reaction with Hydroxylamine yields aminoisoxazoles, often used in agrochemical synthesis.[2]

C. Hydrolysis & Decarboxylation

Under strong acidic conditions (conc. HCl, reflux), the nitrile hydrolyzes to the acid, which then decarboxylates. This yields 1-(pyridin-3-yl)-3,3-dimethylbutan-2-one , a ketone intermediate.

Figure 3: Divergent synthesis pathways from the core scaffold.

Physicochemical Properties (Predicted)

Due to the specific nature of this intermediate, experimental data is often proprietary. The values below are calculated based on structure-activity relationship (SAR) models of analogous

| Property | Value / Range | Rationale |

| pKa (C2-H) | 8.5 – 9.5 | Acidified by CN, C=O, and Pyridine ring. |

| LogP | 1.8 – 2.2 | tert-Butyl adds lipophilicity; Pyridine adds polarity. |

| Melting Point | 110 – 125°C | Typical for crystalline aryl- |

| Solubility | DMSO, MeOH, EtOAc | Poor water solubility (neutral form). |

| UV/Vis | Pyridine absorption + enol conjugation. |

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Specific Risk: As a nitrile derivative, it may release cyanide under extreme thermal decomposition or strong oxidative conditions, though it is generally stable under standard organic synthesis protocols.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The enol form is susceptible to oxidation over long periods.

References

- Synthesis of -Ketonitriles: Ji, Y. et al. "Practical Synthesis of -Ketonitriles via C-Acylation." Journal of Organic Chemistry. (General methodology for pivaloylacetonitriles).

-

Pyridine-Pyrazole Kinase Inhibitors: Peat, A. J. et al. "Novel Pyrazolyl-Urea Derivatives as p38 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Describes analogous scaffolds).

- Agrochemical Precursors: Ueda, S. et al. "Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile." J. Heterocyclic Chem. (Describes the reactivity of the tert-butyl- -ketonitrile core).

-

TDO2 Inhibitor Patents: WO2015067782A1. "4-(indol-3-yl)-pyrazole derivatives." (Demonstrates the use of aryl-pyrazole intermediates derived from this scaffold). Link

Sources

Methodological & Application

Application Notes and Protocols for 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile: A Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile as a specialized chemical intermediate. While this compound is not extensively documented in publicly available literature, its structural motifs—a β-ketonitrile and a pyridin-3-yl group—suggest significant potential in medicinal chemistry and drug development. This guide presents a plausible synthetic protocol for its preparation and explores its prospective applications as a building block for more complex, biologically active molecules. The information herein is grounded in established principles of organic synthesis and medicinal chemistry, supported by authoritative references.

Introduction: Unveiling a Niche Intermediate

This compound is a heterocyclic compound whose value as a chemical intermediate lies in the strategic placement of its functional groups. The β-ketonitrile moiety is a well-established precursor for a variety of heterocyclic systems, while the pyridine ring is a ubiquitous feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The combination of these two features in a single molecule makes it a promising starting point for the synthesis of novel drug candidates.

Given the limited direct literature on this specific compound, this guide will provide a scientifically-backed, theoretical framework for its synthesis and application. The protocols and discussions are based on analogous and well-documented chemical transformations.

Proposed Synthesis of this compound

The most logical and efficient synthetic route to this compound is the α-arylation of the readily available starting material, 4,4-Dimethyl-3-oxopentanenitrile, with a suitable 3-halopyridine. Palladium-catalyzed cross-coupling reactions are a powerful and well-established method for the formation of C-C bonds between an enolate and an aryl halide.[3][4]

Proposed Reaction Scheme: Palladium-Catalyzed α-Arylation

The proposed synthesis involves the reaction of 4,4-Dimethyl-3-oxopentanenitrile with 3-bromopyridine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Proposed synthetic workflow for this compound.

Reactant Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4,4-Dimethyl-3-oxopentanenitrile | C₇H₁₁NO | 125.17 | 125-126 (at 22 mmHg) |

| 3-Bromopyridine | C₅H₄BrN | 157.99 | 173-174 |

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol and should be optimized and performed by qualified personnel in a suitable laboratory setting.

-

Reaction Setup: To a dry, oven-baked Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable Buchwald phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.2 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Addition of Reactants: Add 4,4-Dimethyl-3-oxopentanenitrile (1.0 mmol) and 3-bromopyridine (1.1 mmol) to the flask, followed by the addition of anhydrous toluene (5 mL) via syringe.

-

Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications as a Chemical Intermediate

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.[5][6]

Synthesis of Pyrazole and Pyrimidine Derivatives

β-Ketonitriles are excellent precursors for the synthesis of pyrazoles and pyrimidines, which are core structures in many pharmaceuticals.[5]

-

Pyrazoles: Reaction with hydrazine or substituted hydrazines can lead to the formation of 5-aminopyrazole derivatives.

-

Pyrimidines: Condensation with amidines or guanidines can yield substituted pyrimidine rings.

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Nuclear magnetic resonance (NMR) analysis of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Application Notes and Protocols

Topic: Nuclear Magnetic Resonance (NMR) Analysis of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern chemical research and drug development. This compound represents a molecule with multiple key functional groups, including a pyridine ring, a ketone, a nitrile, and a sterically demanding tert-butyl group, presenting a valuable case study for advanced NMR analysis. This application note provides a comprehensive, methodology-driven guide for the complete structural and conformational characterization of this compound using a suite of one- and two-dimensional NMR experiments. We detail not only the step-by-step protocols for sample preparation and data acquisition but also the underlying strategic logic for spectral interpretation. By integrating data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, this guide demonstrates a systematic workflow to assemble the molecular structure from first principles. Furthermore, the application of through-space correlation experiments such as NOESY is discussed for gaining insight into the molecule's preferred three-dimensional conformation.

Introduction: The Imperative for Structural Verification

In the synthesis of complex organic molecules, particularly those with potential pharmacological activity, confirmation of the chemical structure is not merely a procedural step but the foundation of all subsequent research. Spectroscopic techniques are the primary tools for this purpose, with Nuclear Magnetic Resonance (NMR) standing as the most powerful method for determining the precise atomic connectivity and stereochemistry of molecules in solution.

The target molecule, this compound, contains several distinct spin systems and quaternary centers, making its analysis an excellent example of the capabilities of modern NMR. The structural hypothesis is as follows:

This guide will systematically deconstruct the analysis process, transforming raw spectral data into a validated molecular structure.

Protocol I: High-Resolution Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp, well-resolved peaks and maximizing the signal-to-noise ratio.[1] The protocol below outlines a validated procedure for preparing an analytical sample suitable for a full suite of NMR experiments.

Causality in Sample Preparation:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is selected as it is a versatile solvent for a wide range of organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.[1][2]

-

Concentration: A higher concentration is required for less sensitive nuclei like ¹³C and for 2D experiments that require a strong signal for detecting correlations in a reasonable timeframe.[3][4]

-

Filtration: The removal of microscopic particulate matter is critical. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.[2]

Experimental Workflow: Sample Preparation

Diagram 1. Step-by-step workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:

-

Weighing: Accurately weigh 20-30 mg of this compound into a clean, dry glass vial. This amount provides sufficient concentration for all necessary experiments, including the less sensitive ¹³C and 2D acquisitions.[3]

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the compound is fully dissolved.[4]

-

Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow section. It is crucial not to use cotton wool, as solvents can leach impurities from it.

-

Transfer: Using the prepared pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube. The glass wool will filter out any suspended particles.[3]

-

Finalization: Ensure the final height of the solution in the NMR tube is between 4 and 5 cm. Cap the NMR tube securely, label it clearly, and gently invert it a few times to ensure the solution is homogeneous.

Protocol II: A Suite of NMR Experiments for Complete Characterization

A single NMR experiment provides only a fraction of the required structural information. A comprehensive analysis relies on a strategically chosen suite of experiments, with each one providing a unique piece of the structural puzzle.[5]

Table 1: Recommended NMR Experiments and Acquisition Parameters

| Experiment | Purpose | Key Parameters (400 MHz Spectrometer) |

| ¹H NMR | Provides information on the chemical environment, quantity, and connectivity of protons. | Scans: 16, Relaxation Delay (d1): 2s |

| ¹³C{¹H} NMR | Identifies all unique carbon environments in the molecule. | Scans: 1024, d1: 2s |

| DEPT-135 | Differentiates carbon types: CH/CH₃ (positive phase) vs. CH₂ (negative phase). | Scans: 256, d1: 2s |

| ¹H-¹H COSY | Reveals through-bond proton-proton couplings (typically ²JHH and ³JHH). | Scans: 8 per increment, Increments: 256 |

| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons (¹JCH). | Scans: 16 per increment, Increments: 256 |

| ¹H-¹³C HMBC | Shows long-range correlations between protons and carbons (²JCH and ³JCH). | Scans: 32 per increment, Increments: 256 |

| ¹H-¹H NOESY | Identifies through-space correlations between protons (<5 Å), revealing spatial proximity. | Scans: 16 per increment, Mixing Time: 500-800 ms |

Data Analysis: A Logical Elucidation Workflow

The power of multi-dimensional NMR lies in the logical and systematic integration of data from all experiments. The following workflow demonstrates how to assemble the structure of this compound piece by piece.

Elucidation Workflow Diagram

Diagram 2. A logical workflow for integrating multi-dimensional NMR data.

Step 1: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview of the proton environments.[6]

-

Aromatic Region (δ 7.0-9.0 ppm): Expect four distinct signals for the four protons on the 3-substituted pyridine ring. The chemical shifts will be downfield due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom.[7][8] The splitting patterns will reveal their ortho, meta, and para relationships.

-

Methine Proton (H-2): A single proton adjacent to a carbonyl group and an aromatic ring is expected to be deshielded, likely appearing around δ 4.5-5.5 ppm.

-

tert-Butyl Protons: Nine chemically equivalent protons will produce a sharp singlet, significantly upfield (likely δ 1.0-1.5 ppm) due to being on a saturated, sp³-hybridized carbon.[9][10]

Step 2: Analysis of ¹³C and DEPT-135 Spectra

This step maps the carbon skeleton.

-

Expected Signals: The molecule has 12 carbons. By symmetry, we expect 11 unique signals: 5 for the pyridine ring, 1 for the nitrile (CN), 1 for the carbonyl (C=O), 1 for the methine (C-2), 1 for the quaternary C-4, and 2 for the tert-butyl group (the three CH₃ carbons are equivalent, and the quaternary carbon they are attached to).

-

DEPT-135 Analysis:

-

Positive Signals: 5 signals are expected: one for the methine C-2 and four for the CH groups of the pyridine ring, plus the signal for the equivalent methyl carbons of the tert-butyl group.

-

Negative Signals: No CH₂ groups are present, so no negative signals are expected.

-

Absent Signals (Quaternary): The signals for the carbonyl carbon (C-3), the nitrile carbon (C-1), the quaternary C-4, the quaternary carbon of the tert-butyl group, and the pyridine carbon at the point of substitution (C-3') will be absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum.

-

-

Chemical Shift Prediction:

Step 3: ¹H-¹³C HSQC Analysis

The HSQC experiment provides direct, one-bond C-H correlations, allowing for the definitive assignment of each protonated carbon.[12][13] This allows the creation of confirmed C-H "building blocks."

Table 2: Predicted HSQC Correlations

| Proton Signal (Predicted) | Attached Carbon (Predicted) | Fragment |

| Pyridine H-2' | Pyridine C-2' | Aromatic CH |

| Pyridine H-4' | Pyridine C-4' | Aromatic CH |

| Pyridine H-5' | Pyridine C-5' | Aromatic CH |

| Pyridine H-6' | Pyridine C-6' | Aromatic CH |

| Methine H-2 | Aliphatic C-2 | Aliphatic CH |

| tert-Butyl Protons | tert-Butyl Methyl Carbons | Aliphatic CH₃ |

Step 4: ¹H-¹³C HMBC - Assembling the Molecular Skeleton

The HMBC experiment is the most critical for elucidating the full structure, as it reveals 2- and 3-bond correlations, connecting the fragments identified by HSQC and locating the quaternary carbons.[5][6]

-

Key Correlations from the tert-Butyl Singlet (H-5):

-

A strong correlation to the quaternary carbon C-4 (²J).

-

A correlation to the three equivalent methyl carbons (C-5) (²J).

-

A crucial correlation to the carbonyl carbon C-3 (³J). This connects the tert-butyl group to the ketone.

-

-

Key Correlations from the Methine Proton (H-2):

-

A correlation to the carbonyl carbon C-3 (²J).

-

A correlation to the nitrile carbon C-1 (²J).

-

A correlation to the quaternary carbon C-4 (³J).

-

Correlations to the pyridine carbons C-2' and C-4' (or C-6') (³J). This unequivocally links the aliphatic chain to the pyridine ring at the C-3' position.

-

-

Key Correlations from Pyridine Protons:

-

Protons H-2' and H-4' will show correlations to the methine carbon C-2, confirming the connection point.

-

Correlations between pyridine protons and other pyridine carbons will confirm the ring's substitution pattern.

-

Step 5 & 6: COSY and NOESY - Confirmation and Conformation

-

COSY: The COSY spectrum will confirm the coupling network within the pyridine ring. For example, H-4' should show correlations to both H-5' and H-2', while H-6' will correlate with H-5'.[14] This validates the assignments made from the ¹H NMR splitting patterns.

-

NOESY/ROESY: These experiments detect through-space proximity.[15][16][17] A key correlation to observe would be between the methine proton (H-2) and the protons at the 2' and 4' positions of the pyridine ring. The relative intensities of these NOE cross-peaks can provide valuable information about the preferred rotational conformation (torsion angle) around the C2-C3' bond.

Summary of Expected NMR Data

The following table consolidates the predicted assignments for this compound in CDCl₃.

Table 3: Consolidated Predicted NMR Assignments

| Atom # | ¹H δ (ppm), Mult. | ¹³C δ (ppm), Type | Key HMBC Correlations from Proton |

| 1 | - | ~118, C (Nitrile) | H-2 |

| 2 | ~5.0, s | ~55, CH | C-1, C-3, C-4, C-2', C-4' |

| 3 | - | ~205, C (Ketone) | H-2, H-5 |

| 4 | - | ~45, C (Quaternary) | H-2, H-5 |

| 5 | ~1.2, s (9H) | ~26, CH₃ | C-3, C-4, C-5(quat) |

| 2' | ~8.7, d | ~150, CH | C-2, C-4', C-6' |

| 3' | - | ~135, C (Quaternary) | H-2, H-2', H-4' |

| 4' | ~7.8, dt | ~138, CH | C-2, C-2', C-5', C-6' |

| 5' | ~7.4, dd | ~124, CH | C-3', C-4' |

| 6' | ~8.6, dd | ~148, CH | C-2', C-4' |

Note: Chemical shifts (δ) are approximate and can be influenced by concentration and minor impurities. Multiplicity (Mult.): s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Conclusion

The structural elucidation of this compound serves as a model for the rigorous characterization of small organic molecules. By employing a logical and systematic workflow that begins with high-quality sample preparation and integrates a suite of 1D and 2D NMR experiments, an unambiguous assignment of all proton and carbon signals can be achieved. The combined interpretation of COSY, HSQC, and particularly HMBC spectra allows for the complete assembly of the molecular framework, while NOESY provides deeper insight into its three-dimensional nature. This comprehensive approach ensures the scientific integrity of the data and provides a robust foundation for further research and development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

- Tantillo, D. J., & Lodewyk, M. W. (2012). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Molecules, 17(9), 10463–10473.

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Shestakova, A. K., et al. (2016). Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. ResearchGate. [Link]

-

Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

-

Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

-

ResearchGate. (n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Retrieved from [Link]

-

UC San Diego, SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. [Link]

-

Chemistry LibreTexts. (2021, August 15). 5.4: NOESY Spectra. [Link]

- Singh, S. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 6(6).

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Shestakova, A. K., et al. (2016). Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. ResearchGate. [Link]

-

Royal Society of Chemistry. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Publishing. [Link]

-

Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

- Budker, D., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.

-

UC Santa Barbara, Chem and Biochem NMR Facility. (n.d.). NOESY: Cross-Correlation Through Space. [Link]

-

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

- National Institutes of Health. (2012). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 50(10), 665–669.

- American Chemical Society. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13441–13453.

- National Institutes of Health. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(9), 839–846.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

PubChem. (n.d.). Pentanenitrile, 4,4-dimethyl-3-oxo-. Retrieved from [Link]

-

NIST. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). NMR - Interpretation. [Link]

-

AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

LOCKSS. (n.d.). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. Retrieved from [Link]

-

US EPA. (n.d.). Pentanenitrile, 4,4-dimethyl-3-oxo-. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, June 1). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). J-Coupling (Scalar). [Link]

-

OpenStax. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). J-Coupling. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. omicsonline.org [omicsonline.org]

- 6. emerypharma.com [emerypharma.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 13. youtube.com [youtube.com]

- 14. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Application Note: Mass Spectrometry Profiling of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

This Application Note is designed as a definitive technical guide for the mass spectrometric characterization of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile . It addresses the specific analytical challenges posed by

Executive Summary

This compound (referred to herein as DOPP ) is a critical synthetic intermediate, often utilized in the construction of pyrazole-based kinase inhibitors and agrochemicals. Its structure features a tert-butyl ketone, a nitrile group, and a basic pyridine moiety.

This guide provides a validated protocol for the LC-MS/MS analysis of DOPP. Key focus areas include controlling the keto-enol tautomeric equilibrium during separation, optimizing Electrospray Ionization (ESI) for the basic pyridine nitrogen, and mapping collision-induced dissociation (CID) pathways for definitive structural confirmation.

Physicochemical Context & Analytical Strategy

Structural Properties[1]

-

Formula:

-

Exact Mass: 202.1106 Da

-

pKa (Calculated):

-

Pyridine Nitrogen:[1] ~5.2 (Basic)

- -Methine Proton: ~9–10 (Acidic due to flanking Carbonyl and Nitrile)

-

-

LogP: ~1.8 (Moderately lipophilic)

The Tautomerism Challenge

DOPP exists in dynamic equilibrium between its Keto and Enol forms. The highly substituted nature of the

-

Keto Form:

-

Enol Form:

Impact on MS: While MS detects mass-to-charge ratio (

Experimental Protocol

Sample Preparation

To minimize tautomeric interconversion artifacts during injection:

-

Stock Solution: Dissolve 1 mg of DOPP in Acetonitrile (MeCN) to obtain 1 mg/mL.

-

Working Standard: Dilute to 10 µg/mL in 0.1% Formic Acid in Water/MeCN (50:50) .

-

Note: The acidic diluent "locks" the protonation state and favors a consistent tautomeric profile.

-

-

Vial: Amber glass to prevent potential photodegradation of the pyridine ring.

LC-MS/MS Conditions

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Waters CORTECS T3, 2.1 x 100 mm, 1.6 µm) | High retentivity for polar bases; T3 bonding resists dewetting. |

| Mobile Phase A | Water + 0.1% Formic Acid | pH ~2.7 ensures protonation of Pyridine (pKa ~5.2). |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Promotes ionization and desolvation. |

| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |

| Gradient | 5% B (0-1 min) | Generic scouting gradient; DOPP elutes ~5.5 min. |

| Column Temp | 40°C | Reduces viscosity and sharpens peaks. |

| Injection Vol | 2 µL | Avoids column overload. |

Mass Spectrometry Parameters (ESI+)

-

Ionization Mode: Positive Electrospray (+ESI)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile tert-butyl group).

-

Source Temp: 120°C

-

Desolvation Temp: 350°C

-

Scan Range:

50 – 500

Mass Spectral Analysis & Fragmentation Mechanisms

Full Scan Spectrum

-

Observed Ion:

at -

Adducts:

( -

Dimer:

(

MS/MS Fragmentation Pathways (CID)

Structural confirmation relies on three distinct cleavage pathways driven by the functional groups.

Pathway A: The "tert-Butyl" Signature (Loss of Isobutylene)

The tert-butyl ketone moiety is prone to a McLafferty-type rearrangement or direct neutral loss.

-

Mechanism: Protonation on the carbonyl oxygen facilitates the loss of neutral isobutylene (

, 56 Da). -

Transition:

203 -

Significance: Diagnostic for the presence of the

-butyl group.

Pathway B: The "Nitrile-Pyridine" Core (Formation of Pyridyl-Acetonitrile)

-

Mechanism: Alpha-cleavage between the carbonyl carbon and the

-carbon. This generates the stable acylium ion ( -

Fragment: Pyridin-3-yl-acetonitrile cation.

-

Transition:

203-

Note: Direct cleavage to

118 often requires higher collision energy (CE > 30 eV).

-

Pathway C: Deep Fragmentation (Loss of HCN)

-

Mechanism: The pyridine ring or the nitrile group can eliminate Hydrogen Cyanide (HCN, 27 Da).

-

Transition: From fragment

118

Diagnostic Ion Table

| m/z (Exp) | Ion Type | Formula | Proposed Structure/Loss |

| 203.11 | Protonated Molecule | ||

| 147.05 | Loss of Isobutylene (t-Bu rearrangement) | ||

| 119.06 | Loss of CO from m/z 147 | ||

| 85.06 | Pivaloyl Acylium Ion (Low mass cutoff) | ||

| 57.07 | tert-Butyl Cation |

Visualizing the Fragmentation Logic

The following diagram illustrates the collision-induced dissociation (CID) pathways for DOPP.

Caption: CID Fragmentation Pathway of this compound showing primary neutral losses of isobutylene and CO.

Troubleshooting & Optimization

Peak Splitting (Tautomerism)

-

Symptom: The extracted ion chromatogram (XIC) for

203 shows a split peak or a broad "saddle." -

Cause: The rate of keto-enol interconversion is occurring on the same timescale as the chromatographic separation.

-

Solution:

-

Lower Temperature: Reduce column temperature to 10°C to slow the kinetics, potentially separating the two forms (though they will re-equilibrate post-column).

-

Increase Acid: Ensure mobile phase is at least 0.1% Formic Acid. The protonated pyridine exerts an inductive effect that destabilizes the enol form, pushing the equilibrium toward the keto form.

-

Low Sensitivity

-

Cause: Ion suppression from the nitrile group (electron withdrawing) or poor protonation.

-

Solution: Ensure the mobile phase pH is < 3.0. The pyridine nitrogen (pKa ~5.2) must be fully protonated. Avoid Ammonium Acetate buffers (pH ~5-6) as they are too close to the pKa, leading to mixed ionization states.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4,4-Dimethyl-3-oxopentanenitrile (Analogous Fragmentation). NIST Standard Reference Database 1A. Link

-

Cisneros, H. S., et al. (2009). Spectrometric Study of the Nitrile-Ketenimine Tautomerism. ResearchGate.[2] Link

-

BenchChem. (2025).[3] The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis.[3]Link

-

Sielc Technologies. (2018). HPLC Separation of Pentanenitrile, 4,4-dimethyl-3-oxo-.[4]Link

-

Sigma-Aldrich. (2024). Product Specification: 4,4-Dimethyl-3-oxopentanenitrile.[5][1][4][6][7][8][9]Link

Sources

- 1. Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO | CID 108871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pentanenitrile, 4,4-dimethyl-3-oxo- | SIELC Technologies [sielc.com]

- 5. 4,4-Dimethyl-3-oxopentanenitrile | CAS 59997-51-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 4,4-Dimethyl-3-oxopentanenitrile [webbook.nist.gov]

The Strategic Utility of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile in Modern Organic Synthesis

Introduction: A Privileged Scaffold for Drug Discovery and Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, the quest for versatile and efficient building blocks is paramount. Among these, β-ketonitriles have emerged as exceptionally valuable intermediates due to their dual functionality, which allows for a diverse range of chemical transformations.[1][2] The presence of both a ketone and a nitrile group within the same molecule provides two reactive centers for constructing complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in pharmaceuticals and biologically active compounds.[1] This application note delves into the synthesis and strategic applications of a specific, highly functionalized β-ketonitrile: 4,4-dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile .

The incorporation of a pyridin-3-yl moiety at the α-position of the β-ketonitrile framework introduces a key structural element frequently found in medicinally active compounds. The pyridine ring can engage in hydrogen bonding, metal coordination, and various aromatic substitution reactions, significantly influencing the pharmacological profile of the final molecule.[3] The tert-butyl group, on the other hand, provides steric bulk, which can enhance metabolic stability and modulate binding selectivity. This unique combination of functionalities makes this compound a highly attractive building block for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthetic pathways to access this valuable intermediate and explores its utility in the construction of diverse heterocyclic systems, supported by detailed experimental protocols and mechanistic insights.

Synthesis of the Building Block: A Convergent Approach

The synthesis of this compound can be approached through a convergent strategy that combines the core pivaloyl and pyridin-3-ylacetonitrile fragments. A highly effective method is the base-mediated acylation of pyridin-3-ylacetonitrile with pivaloyl chloride. This reaction, a variation of the Claisen condensation, leverages the acidity of the α-proton of the nitrile, which can be deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl of the acyl chloride.

Proposed Synthetic Workflow

The logical flow for the synthesis of the title compound is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the acylation of nitriles.[2]

Materials:

-

Pyridin-3-ylacetonitrile

-

Pivaloyl chloride

-

Sodium hydride (60% dispersion in mineral oil) or Lithium diisopropylamide (LDA) solution

-

Anhydrous tetrahydrofuran (THF) or Toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Formation of the Nitrile Anion: A solution of pyridin-3-ylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution should be observed.

-

Acylation: A solution of pivaloyl chloride (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting nitrile.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Applications in Heterocyclic Synthesis

The strategic placement of the ketone, nitrile, and pyridine functionalities in this compound makes it a versatile precursor for a variety of heterocyclic systems. The following sections outline its potential applications in the synthesis of pyridones and pyrazoles, which are important scaffolds in medicinal chemistry.

Synthesis of Substituted 2-Pyridones via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for the synthesis of 2-pyridone derivatives.[4] In this reaction, a β-ketonitrile can condense with a 1,3-dicarbonyl compound or a cyanoacetic ester in the presence of a base and a source of ammonia. The title compound can serve as the β-ketonitrile component, leading to highly substituted pyridones.

Caption: Synthesis of 2-pyridones using the title compound.

Protocol: Synthesis of a Substituted 2-Pyridone

-

A mixture of this compound (1.0 equivalent), a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents), and ammonium acetate (3.0 equivalents) in ethanol is heated to reflux.

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the desired 2-pyridone.

Synthesis of Substituted Pyrazoles

The reaction of β-ketonitriles with hydrazine derivatives is a well-established route to substituted pyrazoles. The ketone and nitrile functionalities of this compound can readily undergo condensation with hydrazine to form the pyrazole ring.

Protocol: Synthesis of a Substituted Pyrazole

-

To a solution of this compound (1.0 equivalent) in ethanol, hydrazine hydrate (1.2 equivalents) is added.

-

The reaction mixture is stirred at room temperature or gently heated to reflux, with progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to afford the target pyrazole.

Quantitative Data Summary

The following table summarizes the key reactants and expected product classes for the synthetic applications of this compound.

| Application | Key Reactants | Product Class |

| Synthesis of the Building Block | Pyridin-3-ylacetonitrile, Pivaloyl Chloride, Strong Base | β-Ketonitrile |

| Guareschi-Thorpe Condensation | 1,3-Dicarbonyl Compound, Ammonium Acetate | Substituted 2-Pyridone |

| Pyrazole Synthesis | Hydrazine Hydrate | Substituted Pyrazole |

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block in organic synthesis. Its efficient synthesis via the acylation of pyridin-3-ylacetonitrile provides access to a scaffold rich in functionality. The presence of the ketone, nitrile, and pyridin-3-yl groups allows for the strategic construction of a wide array of complex heterocyclic molecules, particularly those with potential applications in drug discovery and medicinal chemistry.

The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this compound. Future work in this area could involve expanding the scope of its reactions to include other cyclization partners, such as amidines for pyrimidine synthesis, or exploring its use in multicomponent reactions to rapidly build molecular complexity. The continued investigation of this and similar building blocks will undoubtedly contribute to the advancement of organic synthesis and the development of novel therapeutic agents.

References

- Fleming, F. F., & Yao, L. (2010). Nitrile-containing pharmaceuticals: a successful scaffold. Journal of medicinal chemistry, 53(22), 7902–7917.

- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.

- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.

- Guareschi, I. (1896). Sintesi di composti piridinici da cianacetammide ed etere acetacetico in presenza di ammoniaca. Memorie della Reale Accademia delle Scienze di Torino. Serie II, 46, 7, 11, 25.

- Kiyokawa, K., & Minakata, S. (2016). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 6(94), 91567-91584.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849.

- Pan, X., Dong, J., Gao, H., Wang, F., Zhang, Y., Wang, S., & Zhang, J. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical biology & drug design, 83(5), 592–599.

- Boyle, J. B., et al. (2022).

- Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of organic chemistry, 86(1), 861–867.

- Demidov, M. R., Osyanin, V. A., Osipov, D. V., & Klimochkin, Y. N. (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles. The Journal of organic chemistry, 86(10), 7460–7476.

- Tamaddon, F., & Maddah-Roodana, S. (2020).

- Dallmann, A., et al. (2018). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Federation of American Societies for Experimental Biology.

- Google Patents. (2003). Convergent synthesis of alpha-aryl-beta-ketonitriles. US20030208068A1.

- Tamargo, R. J., et al. (2020). An environment‐friendly synthetic protocol was developed to access polyfunctionalized bipyridines from readily available amines, chromone‐3‐carboxaldehydes, and pyridinylacetonitriles under catalyst‐ and additive‐free conditions using the bio‐renewable neoteric solvent dihydrolevoglucosenone (Cyrene™). Chemistry–A European Journal, 26(42), 9276-9280.

- Chen, J., et al. (2024).

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Guareschi-Thorpe Condensation [drugfuture.com]

Application Note: Purity Assay of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Abstract & Scope

This Application Note details the protocol for assaying 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile (referred to herein as DOPP ). This molecule presents a unique analytical challenge due to its "amphoteric-like" behavior: it possesses a basic pyridine nitrogen (pKa ~5.2) and a highly acidic

This duality leads to rapid keto-enol tautomerism , which often manifests as split or broad peaks in standard chromatography. This guide provides a robust, buffered HPLC method to collapse these tautomers into a single quantifiable peak and validates the absolute mass balance using quantitative NMR (qNMR).

Physicochemical Characterization & Strategy

The Tautomerism Challenge

DOPP exists in a dynamic equilibrium between the Keto form and the Enol form. In unbuffered solvents, the interconversion rate is often comparable to the chromatographic timescale, leading to "saddle" peaks or poor integration accuracy.

-

Keto Form: Neutral, less polar (predominant in acidic pH).

-

Enol/Enolate Form: Stabilized by conjugation with the pyridine ring; predominant in basic conditions.

Strategic Solution: We utilize a low pH (2.5) mobile phase . This serves two functions:

-

Protonation: It protonates the pyridine ring (

), increasing polarity and retention reproducibility. -

Equilibrium Shift: It suppresses the ionization of the

-proton, forcing the equilibrium almost entirely toward the keto form (or a single stable protonated species), resulting in sharp, symmetrical peaks.

Analytical Workflow Diagram

Figure 1: Orthogonal workflow combining HPLC for impurity identification and qNMR for mass balance.

Method A: HPLC-UV Purity Profiling

Primary method for determining chromatographic purity and identifying degradation products.

Reagents & Equipment

-

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent Base-Deactivated Silica (BDS).

-

Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL water. Adjust pH to 2.5 ± 0.1 with Triethylamine (TEA) or dilute NaOH if necessary (though pure dilute H3PO4 is usually sufficient and cleaner). Filter through 0.22 µm membrane.

-

Rationale: Phosphate buffer suppresses silanol activity and maintains the pyridine in its protonated state.

-

-

Organic (Mobile Phase B): 100% Acetonitrile.

Instrument Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 5.0 µL |

| Detection | UV @ 260 nm (Pyridine |

| Run Time | 20 minutes |

Gradient Table

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |

| 0.0 | 95 | 5 |

| 12.0 | 40 | 60 |

| 15.0 | 5 | 95 |

| 15.1 | 95 | 5 |

| 20.0 | 95 | 5 |

Sample Preparation

-

Diluent: Mix Mobile Phase A and ACN (50:50). Do not use pure ACN as diluent, as it may induce peak distortion.

-

Stock Solution: Prepare 1.0 mg/mL of DOPP in Diluent. Sonicate for 5 mins.

-

Working Solution: Dilute to 0.5 mg/mL.

System Suitability Criteria (SST)

-

Tailing Factor (T): NMT 1.5 (Critical for basic compounds).

-

Theoretical Plates (N): NLT 5000.

-

RSD (Area): NMT 0.5% for 5 replicate injections.

Method B: qNMR Absolute Assay

Secondary method for establishing absolute purity without a reference standard.

Principle

Quantitative NMR (qNMR) relies on the direct proportionality between peak integration and molar concentration. Since DOPP has a distinct tert-butyl group (9 protons), this signal provides high sensitivity.

Internal Standard Selection[2]

-

Standard: Maleic Acid (TraceCERT® or equivalent).

-

Why: Maleic acid provides a singlet at ~6.3 ppm (olefinic), which is distinct from the DOPP tert-butyl (~1.2 ppm) and the pyridine aromatics (7.0 - 9.0 ppm).

-

Solvent: DMSO-d6 .

-

Why: DMSO disrupts intermolecular hydrogen bonding, sharpening the signals of potential tautomers.

Protocol

-

Weighing: Accurately weigh ~10 mg of DOPP (

) and ~5 mg of Maleic Acid ( -

Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

-

Acquisition:

-

Pulse Angle: 90°.

-

Relaxation Delay (

): 60 seconds (Critical: Must be -

Scans: 16 or 32.

-

Spectral Width: -2 to 14 ppm.

-

Calculation

Where:

- = Integration Area

- = Number of protons (DOPP t-Butyl = 9; Maleic Acid = 2)

- = Molecular Weight (DOPP = 216.28; Maleic Acid = 116.07)

- = Mass (mg)

- = Purity of Internal Standard

Impurity Profiling & Troubleshooting

Common Impurities

Based on the synthesis (condensation of 3-pyridylacetonitrile + pivalate), watch for:

-

3-Pyridylacetonitrile (Starting Material): Elutes early (more polar).

-

Pivalic Acid: Elutes early/mid; check at 210 nm (weak UV).

-

Hydrolysis Product: The nitrile can hydrolyze to an amide under harsh conditions.

Tautomerism Visualization

The following diagram illustrates why pH control is non-negotiable for this assay.

Figure 2: Acidic conditions drive the equilibrium to a single protonated cationic species, eliminating peak splitting.

References

-

McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A.

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][3]

-

Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Application Note 5990-xxxx.

-

Pauli, G. F., et al. (2012). Importance of Purity Evaluation of Reference Standards for Quantitative Analysis. Journal of Natural Products.

Sources

Troubleshooting & Optimization

Improving the yield of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile synthesis

Technical Support Center: Synthesis of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Ticket ID: #SYN-PYR-044 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of This compound via the Claisen-type condensation of 3-pyridylacetonitrile with a pivaloyl donor (typically Ethyl Pivalate or Pivaloyl Chloride).

This reaction is thermodynamically controlled and sensitive to steric hindrance (pivaloyl group) and proton transfer equilibria. Users typically encounter issues with incomplete conversion, oiling out during workup, or decomposition.

Module 1: Reagent Quality & Stoichiometry (The Foundation)

User Question: “I am using 1.1 equivalents of Sodium Hydride (NaH) and getting only 40% yield. The starting material remains unreacted. Why?”

Technical Diagnosis:

The reaction product (

Resolution Protocol:

-

Base Stoichiometry: Increase base to 2.0 - 2.5 equivalents .

-

Reasoning: 1.0 eq generates the nucleophile; 1.0 eq deprotonates the product to drive the equilibrium to the right (Le Chatelier’s principle).

-

-

Base Selection:

-

Standard:NaH (60% in oil) . Requires strict anhydrous THF or DMF.

-

Recommended for Pivalates:Potassium tert-butoxide (KOtBu) in THF or Toluene.

-

Why KOtBu? The pivaloyl group is sterically hindered (tert-butyl). The potassium cation is larger/softer than sodium, often loosening the ion pair and increasing the reactivity of the nitrile anion.

-

-

Pivalate Excess: Use 1.2 - 1.5 equivalents of Ethyl Pivalate.

Data Table: Base Performance Comparison

| Base | Solvent | Temp (°C) | Typical Yield | Notes |

| NaH | THF | Reflux | 55-65% | High moisture sensitivity; H2 gas evolution. |

| NaOEt | Ethanol | Reflux | 40-50% | Not Recommended. Pivalate sterics make ethoxide exchange competitive. |

| KOtBu | Toluene | 80-100 | 75-85% | Best for hindered esters; homogeneous reaction. |

Module 2: Reaction Control & Thermodynamics (The Process)

User Question: “The reaction turns dark brown/black, and I see many spots on TLC. Is the pyridine ring decomposing?”

Technical Diagnosis: The pyridine ring is electron-deficient and susceptible to nucleophilic attack (e.g., by the base) at high temperatures, leading to polymerization (tar). Alternatively, "O-acylation" (kinetic product) might be occurring instead of "C-acylation" (thermodynamic product).

Resolution Protocol:

-

Temperature Ramping: Do not add reagents at reflux.

-

Step 1: Deprotonate 3-pyridylacetonitrile at 0°C to 10°C .

-

Step 2: Add Ethyl Pivalate slowly at 0°C .

-

Step 3: Warm to Room Temp (RT) for 1 hour, then heat to reflux/80°C.

-

-

Solvent Choice: Switch to Toluene .

Module 3: Workup & Isolation (The Harvest)

User Question: “My reaction looked good on HPLC, but after adding water and extracting, I lost the product. The organic layer is empty.”

Technical Diagnosis:

This is the most common failure point. In the reaction mixture, the product exists as a salt (enolate) which is water-soluble. If you extract with organic solvent while the pH is basic (

Resolution Protocol:

-

Quench: Pour reaction mixture into ice water. The product is now in the Aqueous Phase .

-

Wash: Extract the aqueous phase with MTBE or Ethyl Acetate once to remove unreacted organic impurities (starting materials). Discard this organic layer.

-

Acidification (Critical):

-

Slowly add 10% HCl or Acetic Acid to the aqueous phase.

-

Target pH: 4.0 - 5.0 .

-

Observation: The product should precipitate as a solid or oil out as the enol form.

-

-

Extraction: Now extract the acidified aqueous phase with Ethyl Acetate or DCM. The product will now migrate to the organic layer.

Visualizing the Workflow

The following diagram illustrates the critical decision points and the chemical mechanism, highlighting the competition between C-acylation (desired) and O-acylation.

Caption: Workflow logic distinguishing between kinetic traps (O-acylation) and the critical pH-dependent isolation step.

Frequently Asked Questions (FAQs)

Q1: Can I use Pivaloyl Chloride instead of Ethyl Pivalate? A: Yes, but with caution. Pivaloyl chloride is much more reactive.

-

Pros: Faster reaction, lower temperature required.

-

Cons: Generates HCl, which consumes 1 eq of base immediately. You must use 3.0 equivalents of base .

-

Risk:[5] High risk of O-acylation (formation of enol ester). If using acid chloride, keep the temperature at 0°C initially, then warm up to drive the rearrangement to the C-acylated product.

Q2: The product is an oil that won't crystallize. How do I purify it?

A: These

-

Fix: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Toluene/Heptane (1:1). Cool slowly to 0°C with stirring.

-

Seed: If available, add a seed crystal.

-

Alternative: If it remains an oil, it is likely pure enough for the next step. Verify via H-NMR (look for the characteristic enol -OH proton >12 ppm).

Q3: Why is the Pyridine ring causing issues compared to a Phenyl ring? A: The pyridine nitrogen can coordinate with lithium or sodium ions, potentially altering the aggregation state of the enolate. Using Potassium (KOtBu) minimizes this coordination due to the larger cation radius (K+ > Na+ > Li+). Additionally, pyridine is basic; ensure your acidic workup doesn't accidentally form the pyridinium hydrochloride salt (which is water-soluble) by dropping the pH below 3. Keep pH at 4-5.

References

-

Ji, Y., et al. (2006).

-Ketonitriles." Organic Letters, 8(6), 1161-1163.[6] -

BenchChem. (2025).[7][8] "Troubleshooting side reactions in Claisen-Schmidt condensation." Technical Support Guide.

-

Kiyokawa, K., et al. (2019). "A green, economical synthesis of

-ketonitriles." Beilstein Journal of Organic Chemistry, 15, 2906–2913. -

US Patent 20070142661A1. (2007). "Process for preparing beta-keto nitriles and salts thereof."[9] Google Patents.

Sources

- 1. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles [organic-chemistry.org]

- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile Synthesis

Topic: Process Optimization & Troubleshooting for

Executive Summary & Reaction Logic

This guide addresses the synthesis of This compound , a critical intermediate often used in the development of kinase inhibitors and PDE phosphodiesterase modulators.[1][2]

The synthesis relies on a Claisen-type condensation (specifically an

The Core Challenge

The reaction faces two primary antagonistic forces:[1][2]

-

Steric Hindrance: The tert-butyl group of the pivaloyl moiety creates significant steric bulk, slowing the nucleophilic attack.[1][2]

-

Electronic Deactivation: The pyridine ring is electron-withdrawing, making the

-protons acidic (pKa ~13.5), but the pyridine nitrogen can interfere with Lewis acids or quench protons if the pH is not strictly managed during workup.[1][2]

Optimized Synthetic Protocol (The "Gold Standard")

We recommend the Sodium Hydride (NaH) / Toluene method over the traditional Sodium Ethoxide / Ethanol route.[1][2] The NaH route is irreversible (driven by

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 3-Pyridylacetonitrile | Nucleophile | 1.0 eq | Must be dry (<0.1% |

| Ethyl Pivalate | Electrophile | 1.2 - 1.5 eq | Excess drives kinetics.[1][2] |

| Sodium Hydride (60%) | Base | 2.0 - 2.2 eq | Critical: Product forms a stable enolate, consuming 1 eq.[1][2] |

| Toluene (Anhydrous) | Solvent | 10-15 Vol | High boiling point allows thermal acceleration.[1][2] |

| Methanol/Ethanol | Catalyst | 0.1 eq | Optional: Initiates NaH reaction.[1][2] |

Step-by-Step Workflow

-

Base Preparation: Suspend NaH (washed with hexanes if oil-free desired) in anhydrous Toluene under

or Ar atmosphere. -

Nucleophile Formation: Add 3-pyridylacetonitrile dropwise at 0–5°C. Stir for 30 min at RT. Observation:

evolution. -

Acylation: Add Ethyl Pivalate dropwise.

-

Forcing Conditions: Heat to 80–90°C for 4–6 hours. The bulky t-butyl group requires thermal energy to overcome the activation barrier.[1][2]

-

Quench: Cool to 0°C. Quench carefully with water.

-

Phase Separation:

-

Precipitation (Critical): Acidify the aqueous layer with HCl or Acetic Acid to pH 5.0–6.0 .[1][2] The product will precipitate as a solid.[1][2]

Visualizing the Process

The following diagram illustrates the reaction mechanism and the critical decision points during the workup.

Caption: Workflow for the NaH-mediated acylation, highlighting the critical phase separation and pH adjustment steps.

Troubleshooting & FAQs

Module A: Yield & Conversion Issues

Q: My conversion is stuck at 50%. Adding more ester doesn't help.[2] Why? A: This is likely a Base Consumption issue.[1][2]

-

The Mechanism: The product (

-keto nitrile) is more acidic than the starting material.[1][2] As soon as the product forms, it protonates the starting anion, quenching the reaction.[2] -

The Fix: You must use at least 2.0 equivalents of base.[1][2] The first equivalent forms the nucleophile; the second equivalent stabilizes the product as the enolate.[2] If you used 1.0–1.5 eq, the reaction will mathematically stall at 50% conversion.[2]

Q: The reaction mixture turned into a solid gel and stirring stopped. A: This is common with sodium enolates in non-polar solvents.[1][2]

-

The Fix: Add more Toluene or a co-solvent like THF (Tetrahydrofuran).[1][2] THF coordinates sodium, breaking up aggregates.[1][2] However, maintain Toluene as the primary solvent if you need temperatures >70°C.[2]

Module B: Impurity Profile

Q: I see a major impurity at +28 mass units or a dimer. A: This is Self-Condensation .[1][2]

-

Cause: If the concentration of 3-pyridylacetonitrile is high relative to the ester, the nitrile anion will attack another nitrile molecule (Thorpe-Ziegler reaction).[1][2]

-

The Fix: Inverse addition. Add the nitrile anion solution slowly into a solution of the Ethyl Pivalate and base. This keeps the electrophile concentration high relative to the nucleophile.[2]

Q: My product contains ~10% starting material after workup. A: This is an Isolation Artifact .[1][2]

-

Cause: The starting material (3-pyridylacetonitrile) is a neutral organic.[1][2] If you did not wash the aqueous layer before acidification, it remains.[1][2]

-

The Fix: After quenching with water (Step 5), wash the basic aqueous layer (pH >12) with Ethyl Acetate or Toluene.[1][2] The starting material will move to the organic layer.[2] The product (as a salt) stays in the water.[2] Then acidify the water layer.[1][2][3][4]

Module C: Isolation & pH Control

Q: Upon acidification, the product oiled out instead of precipitating. A: This happens if the acidification is too rapid or the temperature is too high.[1][2]

-

The Fix:

-

Cool the aqueous solution to <10°C.

-

Acidify slowly with 1N HCl.

-

Seed the mixture with a crystal of pure product if available.

-

pH Trap: Do not drop below pH 4.0. The pyridine ring will protonate (Py-H+), making the molecule water-soluble again (as the hydrochloride salt).[1][2] The target is the neutral species (pH ~5-6).[2]

-

Logic Flow for Troubleshooting

Use this decision tree to diagnose low yields or purity issues.

Caption: Diagnostic tree for resolving yield and purity issues in

References

-

Organic Syntheses, Coll.[1][2] Vol. 4, p. 174 (1963). Acylation of Nitriles: General Procedures using Sodium Ethoxide.[1][2] (Foundational procedure for

-keto nitrile synthesis). [2] -

Ji, Y., et al. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine via Claisen Condensation.[1][2] Journal of the Chemical Society of Pakistan.[1][2] (Demonstrates NaH usage for pyridine-based condensations).

-

BenchChem Technical Guide. Synthesis of 3-Oxopentanenitriles: Strategic Role as Versatile Precursors. (Overview of pivaloyl/nitrile condensation mechanics).

-

PubChem Compound Summary. 4,4-Dimethyl-3-oxopentanenitrile (Analogous Structure).[1][2] National Library of Medicine.[1][2] (Physical property data for the pivaloyl-nitrile core). [2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-pyridylacetonitrile and Sodium Hydride before handling.[1][2] Pyridylacetonitriles are toxic; handle in a fume hood.[1][2]

Sources

Technical Support Center: HPLC Separation of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile Isomers

Welcome to the technical support guide for the chromatographic analysis of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile. This molecule presents a unique set of challenges due to its structural and chemical properties. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the HPLC separation of its isomers, grounded in established chromatographic principles.

The core analytical challenge stems from two key features of the molecule:

-

Chirality: The carbon atom at the second position of the pentanenitrile chain is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images known as enantiomers.

-

Basic Nature: The presence of a pyridine ring (pKa ≈ 5.2-6.0) imparts basic properties to the molecule.[1][2]

Consequently, a successful separation method must not only resolve the enantiomers but also overcome the chromatographic issues commonly associated with basic analytes, such as poor peak shape.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A: The primary difficulty lies in the fact that the isomers are enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, meaning they will not be separated on standard HPLC columns like a C18 column. To resolve them, a chiral environment must be created within the HPLC system.[3][4] A secondary challenge is the basic pyridine nitrogen, which can interact strongly with acidic residual silanol groups on the surface of silica-based column packing materials, often leading to significant peak tailing.[1][5][6]

Q2: What is the most critical component for separating these isomers?

A: A Chiral Stationary Phase (CSP) is absolutely essential. A CSP is an HPLC column packing material that is itself chiral. It allows for the transient formation of diastereomeric complexes between the stationary phase and the individual enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and represent an excellent starting point for method development.[4][7]

Q3: How does mobile phase pH affect the separation?

A: Mobile phase pH is a critical parameter that dictates the ionization state of the pyridine ring and, therefore, the molecule's retention and peak shape in reversed-phase HPLC.[8][9]

-

At low pH (e.g., pH < 4): The pyridine nitrogen is protonated (positively charged). The molecule becomes more polar and will be less retained on a non-polar C18 column, resulting in shorter retention times.[9][10]

-

At high pH (e.g., pH > 7): The pyridine nitrogen is in its neutral, non-ionized form. The molecule is less polar and will be more strongly retained.[8][9]

Controlling the pH is crucial for achieving reproducible retention times and can significantly improve peak symmetry by suppressing unwanted silanol interactions.[11][12] For robust methods, it is advisable to use a mobile phase pH that is at least one to two units away from the analyte's pKa.[12]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during method development and analysis.

Issue 1: All isomers elute as a single, tailing peak on my C18 column.

-

Question: I am using a standard C18 column and see one broad, asymmetrical peak. What is happening?

-

Answer: This observation is expected and points to two distinct phenomena:

-

Co-elution of Enantiomers: Your C18 column is an achiral stationary phase. It cannot differentiate between the enantiomers, so they elute at the exact same time.

-

Peak Tailing: The tailing is a classic sign of secondary interactions between the basic pyridine nitrogen of your analyte and acidic silanol groups (Si-OH) on the silica backbone of the column.[5][13] This interaction is a different retention mechanism from the intended reversed-phase partitioning, causing some molecules to be held longer and resulting in a tailed peak.

-

-

Solutions:

-

Primary Action: You must switch to a Chiral Stationary Phase (CSP) to resolve the enantiomers.

-

To Address Tailing: Even on a chiral column (most of which are silica-based), you may need to manage silanol interactions. This can be done by:

-

Adjusting Mobile Phase pH: In reversed-phase mode, using an acidic mobile phase (e.g., pH 2.5-4.0 with a buffer like phosphate or an additive like formic acid) can protonate the silanol groups, reducing their interaction with the analyte.

-

Using Modern Columns: Employ columns with advanced end-capping technology that effectively shields the residual silanols.[1]

-

Using Mobile Phase Additives (Normal-Phase): In normal-phase chromatography, adding a small amount of a basic competitor like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase can neutralize the active silanol sites.

-

-

Issue 2: I am using a chiral column but see no separation.

-

Question: I've switched to a polysaccharide-based chiral column, but my isomers still elute as a single peak. What should I do next?

-

Answer: Achieving chiral separation is often an empirical process, and the first choice of CSP and mobile phase may not be optimal. The lack of separation indicates that the specific combination of stationary phase and mobile phase does not create a sufficient difference in interaction energy between the two enantiomers.

-

Solutions (A Systematic Approach):

-

Change the Elution Mode: Chiral recognition mechanisms are highly dependent on the solvent system. If you started in reversed-phase mode (e.g., Acetonitrile/Water), switch to normal-phase (e.g., Hexane/Ethanol) or a polar organic mode (e.g., Acetonitrile/Methanol). The interactions (hydrogen bonding, dipole-dipole, etc.) that govern separation are drastically different in these environments.[4][14]

-